molecular formula C20H27NO2 B3847019 4-(6-Naphthalen-1-yloxyhexyl)morpholine

4-(6-Naphthalen-1-yloxyhexyl)morpholine

Cat. No.: B3847019
M. Wt: 313.4 g/mol
InChI Key: GVZYNNYSYBJQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Naphthalen-1-yloxyhexyl)morpholine is a synthetic organic compound that features a morpholine ring attached to a naphthalene moiety via a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Naphthalen-1-yloxyhexyl)morpholine typically involves the following steps:

    Formation of the Naphthalen-1-yloxyhexyl Intermediate: This step involves the reaction of 1-naphthol with 1-bromohexane in the presence of a base such as potassium carbonate (K2CO3) to form 6-(1-naphthyloxy)hexane.

    Coupling with Morpholine: The intermediate is then reacted with morpholine under reflux conditions in the presence of a suitable solvent like toluene or ethanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(6-Naphthalen-1-yloxyhexyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The naphthalene moiety can be oxidized to form naphthoquinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(6-Naphthalen-1-yloxyhexyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Naphthalen-1-yloxyhexyl)morpholine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Chelonin A: A natural product with antimicrobial properties.

    Viloxazine: A synthetic compound used as an antidepressant.

    Reboxetine: Another antidepressant with a morpholine moiety.

    Moclobemide: An antidepressant with a similar structure.

    Emorfazone: An antipyretic and analgesic compound.

Uniqueness

4-(6-Naphthalen-1-yloxyhexyl)morpholine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a naphthalene moiety with a morpholine ring via a hexyl chain is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

4-(6-naphthalen-1-yloxyhexyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1(5-12-21-13-16-22-17-14-21)2-6-15-23-20-11-7-9-18-8-3-4-10-19(18)20/h3-4,7-11H,1-2,5-6,12-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZYNNYSYBJQBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCCOC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Naphthalen-1-yloxyhexyl)morpholine
Reactant of Route 2
4-(6-Naphthalen-1-yloxyhexyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(6-Naphthalen-1-yloxyhexyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(6-Naphthalen-1-yloxyhexyl)morpholine
Reactant of Route 5
4-(6-Naphthalen-1-yloxyhexyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(6-Naphthalen-1-yloxyhexyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.